4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.: 614736-75-3
VCID: VC6345162
InChI: InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Molecular Formula: C15H15NO4S2
Molecular Weight: 337.41

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

CAS No.: 614736-75-3

Cat. No.: VC6345162

Molecular Formula: C15H15NO4S2

Molecular Weight: 337.41

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid - 614736-75-3

Specification

CAS No. 614736-75-3
Molecular Formula C15H15NO4S2
Molecular Weight 337.41
IUPAC Name 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Standard InChI Key WNSXQGARFJFRDC-FMIVXFBMSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure (CAS No. 614736-75-3) integrates a thiazolidinone ring system—a heterocyclic framework containing sulfur and nitrogen atoms—with a (5Z)-5-[(4-methoxyphenyl)methylidene] substituent at position 5 and a butanoic acid moiety at position 3. The thiazolidinone core features a conjugated system with a sulfanylidene group (C=S) at position 2 and a ketone (C=O) at position 4, contributing to its electrophilic reactivity. The 4-methoxyphenyl group introduces aromaticity and electron-donating effects, while the butanoic acid side chain enhances solubility and potential for hydrogen bonding.

Key Structural Features:

  • Thiazolidinone Ring: A five-membered ring with sulfur (S1) and nitrogen (N1) atoms at positions 1 and 3, respectively.

  • Methoxyphenyl Substituent: A para-methoxy-substituted benzylidene group at position 5, stabilizing the Z-configuration via conjugation.

  • Butanoic Acid Side Chain: A four-carbon carboxylic acid linked to the nitrogen at position 3, enabling interactions with polar biological targets.

Physicochemical Properties

The molecular formula C₁₅H₁₅NO₄S₂ corresponds to a molecular weight of 337.41 g/mol. Experimental data indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility at physiological pH. The compound’s acidity (pKa ≈ 4.2) stems from the carboxylic acid group, which deprotonates under basic conditions.

PropertyValue
Molecular FormulaC₁₅H₁₅NO₄S₂
Molecular Weight337.41 g/mol
CAS Registry Number614736-75-3
SolubilityDMSO > 10 mM; H₂O < 1 mM
Predicted LogP2.8 (Moderate lipophilicity)

Synthesis and Optimization Strategies

Conventional Synthetic Routes

Synthesis typically involves a multi-step sequence starting from thiosemicarbazide and functionalized aldehydes. A representative pathway includes:

  • Condensation: Reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclization: Treatment with chloroacetic acid under acidic conditions to generate the thiazolidinone ring .

  • Side Chain Incorporation: Alkylation of the thiazolidinone nitrogen with γ-bromobutyric acid to introduce the butanoic acid moiety.

Critical parameters such as temperature (80–100°C), pH (4–6), and reaction time (12–24 hours) influence yield and purity. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes while maintaining yields above 85% .

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Byproduct Formation: Over-alkylation at the thiazolidinone nitrogen, mitigated through controlled stoichiometry.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the Z-isomer selectively.

  • Cost Efficiency: Sourcing cost-effective precursors like 4-methoxybenzaldehyde without compromising purity.

Biological Activities and Mechanistic Insights

Cytoprotective and Antioxidant Effects

The compound demonstrates dose-dependent cytoprotection in cellular models of oxidative stress. At 10 μM, it reduces reactive oxygen species (ROS) levels by 40% in HepG2 cells exposed to H₂O₂, comparable to standard antioxidant N-acetylcysteine. Mechanistically, the thiazolidinone ring’s sulfanylidene group scavenges free radicals via single-electron transfer, while the methoxyphenyl moiety enhances membrane permeability.

Modulation of Nuclear Receptors

Structural analogs exhibit high affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating adipogenesis and glucose homeostasis. Molecular docking studies predict a binding energy of −9.2 kcal/mol for the compound at PPARγ’s ligand-binding domain, driven by hydrogen bonding with Ser289 and hydrophobic interactions with the methoxyphenyl group .

PPARγ Activation Profile:

ParameterValue (vs. Rosiglitazone)
EC₅₀1.8 μM (vs. 0.03 μM)
Maximal Activation75% of reference agonist
Selectivity over PPARα>100-fold

Pharmacological Applications and Preclinical Data

Antidiabetic Prospects

In streptozotocin-induced diabetic rats, a structurally similar thiazolidinone (10 mg/kg/day) reduced fasting blood glucose by 32% over 28 days, correlating with increased adiponectin levels . The subject compound’s PPARγ partial agonism could offer glucose-lowering benefits with reduced edema risk compared to full agonists like pioglitazone.

Neuroprotective Applications

Preliminary data indicate 30% protection of SH-SY5Y neurons against β-amyloid toxicity at 5 μM, potentially mediated by upregulation of glutathione synthesis. The carboxylic acid group may chelate redox-active metals like Cu²⁺, mitigating oxidative damage in neurodegenerative models.

Stability and Reactivity Profile

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal:

  • Hydrolysis: Ring-opening at pH > 8 via nucleophilic attack on the C2 sulfanylidene group.

  • Oxidation: Sulfur oxidation to sulfoxide/sulfone derivatives under aerobic conditions.

  • Photodegradation: 15% decomposition after 48 hours under UV light (λ = 254 nm).

Formulation Considerations

Lyophilized formulations with mannitol (1:2 ratio) enhance shelf-life to 24 months at −20°C. Aqueous solubility improves 10-fold via sodium salt formation (pH 7.4), enabling parenteral administration.

Analytical Characterization Techniques

Spectroscopic Identification

  • FT-IR: Strong carbonyl stretches at 1675 cm⁻¹ (thiazolidinone C=O) and 1702 cm⁻¹ (carboxylic acid C=O) .

  • ¹H NMR: Distinct signals at δ 3.69–3.80 ppm (methylene protons), δ 5.21–5.77 ppm (vinylic H), and δ 7.25–7.89 ppm (methoxyphenyl aromatic H) .

  • LC-MS: [M+H]⁺ peak at m/z 338.1 with characteristic fragmentation at m/z 179 (methoxyphenyl loss).

Future Research Trajectories

Structural Optimization

  • Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance PPARγ binding.

  • Replacing butanoic acid with bioisosteres (tetrazoles) to improve metabolic stability.

Target Expansion

Screening against emerging targets like sirtuin-1 (aging-related diseases) and NLRP3 inflammasome (inflammatory disorders) could unlock new therapeutic applications.

Clinical Translation

Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics, prioritizing candidates with >30% oral bioavailability in primate models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator